1,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane

Description

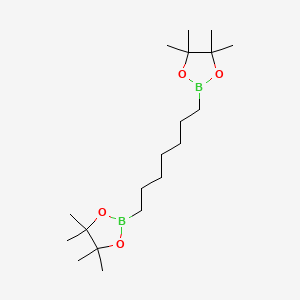

1,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane is a symmetric aliphatic compound featuring a seven-carbon (heptane) backbone flanked by two pinacol boronate ester groups. These boronate groups render it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The compound’s aliphatic chain provides flexibility and solubility in nonpolar solvents, distinguishing it from rigid aromatic analogs.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38B2O4/c1-16(2)17(3,4)23-20(22-16)14-12-10-9-11-13-15-21-24-18(5,6)19(7,8)25-21/h9-15H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRXHDZLWZNRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCCCB2OC(C(O2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article discusses its biological activity, focusing on its roles in organic electronics, fluorescent probes, material science, chemical sensing, and pharmaceutical development.

- Chemical Formula : CHBO

- Molecular Weight : 342.25 g/mol

- CAS Number : 958261-51-3

1. Organic Electronics

This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation enhances efficiency and stability in these devices. Research indicates that compounds with similar structures can improve charge transport properties and photostability in OLED applications .

2. Fluorescent Probes

This compound acts as a fluorescent probe in biological imaging. It allows researchers to visualize cellular processes with high specificity and sensitivity. The dioxaborolane moiety contributes to the compound's ability to act as a fluorescent marker in various biological assays .

3. Material Science

In material science, this compound is applied in creating advanced materials with unique optical properties. These materials are valuable for coatings and sensors due to their enhanced mechanical and thermal stability .

4. Chemical Sensing

The compound's properties enable the design of sensors for detecting environmental pollutants. This application is critical for environmental monitoring and safety measures. The boron-containing groups enhance the selectivity of these sensors towards specific analytes .

5. Pharmaceutical Development

In pharmaceutical research, this compound plays a role in drug discovery and development. Its ability to interact effectively with biological molecules makes it a candidate for targeted therapies. Studies have shown that boron-containing compounds can inhibit specific protein interactions involved in disease pathways .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of a similar boron compound as a fluorescent probe for live-cell imaging. The probe exhibited high brightness and photostability, allowing for extended observation periods without significant photobleaching .

Case Study 2: Organic Photovoltaics

Research on the incorporation of boron compounds into OPV systems showed improved power conversion efficiencies (PCE). A device utilizing a similar structure achieved a PCE of 6.7%, highlighting the potential of these materials in renewable energy applications .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHBO |

| Molecular Weight | 342.25 g/mol |

| Melting Point | Not specified |

| Applications | OLEDs, OPVs, Sensors |

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

This compound is integral in the development of OLEDs due to its ability to enhance efficiency and color purity. The incorporation of 1,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane into OLED materials can improve light emission characteristics and stability under operational conditions. Research indicates that such boronic acid derivatives can facilitate charge transport and improve the overall performance of organic electronic devices .

Fluorescent Probes

Biological Imaging

The compound is employed in creating fluorescent probes for biological imaging applications. These probes allow researchers to visualize cellular processes with high precision by emitting fluorescence upon excitation. The tunable nature of the fluorescent properties makes it suitable for various imaging techniques, including fluorescence microscopy .

Polymer Chemistry

Synthesis of Advanced Polymers

In polymer chemistry, this compound is used as a building block for synthesizing advanced polymers. Its incorporation leads to materials with enhanced mechanical properties and thermal stability. These polymers are essential in applications ranging from packaging materials to high-performance composites .

Catalysis

Organic Synthesis Reactions

This compound plays a significant role in catalyzing various chemical reactions in organic synthesis. It is particularly useful in cross-coupling reactions where boronic acids are employed to form carbon-carbon bonds. The presence of transition metal catalysts alongside this compound facilitates efficient production methods for complex organic molecules .

Pharmaceutical Development

Drug Design and Delivery Systems

In the pharmaceutical sector, this compound is explored for its potential in drug design. Its properties can enhance the bioavailability of compounds and contribute to targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures resulted in a significant increase in luminous efficiency compared to traditional materials. The findings highlighted the compound's role in optimizing charge transport within the device architecture.

Case Study 2: Development of Fluorescent Probes

Research involving the synthesis of fluorescent probes using this compound showed promising results in visualizing cancer cell dynamics. The probes exhibited high specificity and brightness under fluorescence microscopy, allowing for detailed observation of cellular behaviors.

Case Study 3: Polymer Synthesis

In polymer chemistry research, the use of this compound led to the creation of a new class of thermally stable polymers that maintain integrity under high-temperature conditions—ideal for aerospace applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane and selected analogs:

*Estimated based on analogous structures.

Physical and Chemical Properties

- Solubility: Aliphatic derivatives (e.g., heptane-based) exhibit superior solubility in nonpolar solvents (e.g., THF, toluene) compared to aromatic analogs, which often require polar aprotic solvents (e.g., DMF) .

- Thermal Stability : Aromatic and heteroaromatic compounds (e.g., thiophene, fluorene) demonstrate higher thermal stability (>250°C) due to rigid conjugated backbones, whereas aliphatic derivatives may decompose at lower temperatures .

- Reactivity : Aliphatic boronate esters are less sterically hindered, enabling faster cross-coupling kinetics. However, aromatic analogs are preferred for electronic applications due to their extended conjugation .

Key Advantages and Limitations

- Advantages of this compound :

- Enhanced solubility for solution-based processing.

- Flexibility enables applications in elastomers or cross-linked networks.

- Limitations :

- Lack of conjugation limits use in electronic devices.

- Lower thermal stability compared to aromatic analogs.

Preparation Methods

Reaction Protocol

In a representative procedure, 1,7-dibromoheptane (1.0 equiv) is combined with Bpin (2.2 equiv), PdCl(dppf) (5 mol%), and potassium hydroxide (3.0 equiv) in tetrahydrofuran (THF) at 90°C under an inert atmosphere. The reaction proceeds via a two-step mechanism: (1) oxidative addition of the palladium catalyst to the alkyl halide and (2) transmetallation with Bpin to form the boronate ester. After 40 hours, the crude mixture is extracted with ethyl acetate, dried over MgSO, and purified via silica gel column chromatography using a hexane/ethyl acetate gradient. This method yields the target compound in 79% isolated yield (268 mg, 0.79 mmol).

Key Optimization Parameters

-

Catalyst Selection : PdCl(dppf) outperforms other palladium sources (e.g., Pd(OAc)) due to its stability and efficiency in facilitating transmetallation.

-

Solvent System : THF enhances solubility of both the dihalide and boronating agent, whereas polar aprotic solvents like DMF lead to side reactions.

-

Base Choice : KOH ensures deprotonation of intermediates, while weaker bases (e.g., NaCO) result in incomplete conversion.

Scalability and Limitations

Scaling this reaction to gram quantities maintains a consistent yield (75–80%), though prolonged reaction times (>48 hours) risk boronate decomposition. Substrate purity is critical; traces of moisture or oxygen reduce efficiency by deactivating the palladium catalyst.

Characterization and Analytical Data

This compound is characterized by multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Spectroscopic Analysis

Purity Assessment

Column chromatography (SiO, hexane/EtOAc 10:1) achieves >95% purity, as verified by gas chromatography (GC). HRMS confirms the molecular ion [M+H] at m/z 339.2485 (calc. 339.2489).

Comparative Evaluation of Methods

*Reported for analogous 1,2-diboration of 4-phenyl-1-butene.

Applications and Derivatives

The bis-boronate serves as a precursor in Suzuki-Miyaura couplings for synthesizing π-conjugated polymers and dendrimers. Derivatives like potassium heptane-1,7-bis(trifluoroborate) are accessible via treatment with KHF, expanding utility in aqueous-phase reactions .

Q & A

Q. What are the established synthetic routes for preparing 1,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptane?

The compound is typically synthesized via palladium-catalyzed borylation of alkenes or alkanes. A common approach involves:

- Step 1 : Reacting a heptane-derived dihalide (e.g., 1,7-dibromoheptane) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Step 2 : Optimizing solvent choice (THF or 1,4-dioxane) and reaction temperature (80–100°C) to achieve yields >70% .

- Purification : Column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

- ¹¹B NMR : A singlet peak near δ 30–35 ppm confirms the presence of the dioxaborolane groups .

- ¹H/¹³C NMR : Methyl groups on the pinacol moieties appear as singlets (δ 1.0–1.3 ppm for ¹H; δ 24–25 ppm for ¹³C) .

- X-ray crystallography : Used to resolve steric effects in the heptane backbone; SHELX software is recommended for refinement .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile bis-boron reagent for:

- Suzuki-Miyaura cross-coupling : Enables C–C bond formation in biphenyl or conjugated polymer synthesis. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/water mixtures (3:1) at 80°C .

- Tandem reactions : Sequential 1,2-migration and coupling steps to access branched alkanes .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki couplings involving this compound?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

Q. What challenges arise in purity assessment, and how are they resolved?

Residual palladium or unreacted starting materials are common contaminants. Solutions include:

Q. How is this compound utilized in advanced materials science (e.g., MOFs or OLEDs)?

- Covalent Organic Frameworks (COFs) : React with tetraaldehyde linkers via Suzuki coupling to form 2D networks. Post-functionalization with aldehydes preserves the boronate backbone .

- OLED intermediates : Incorporate into π-conjugated polymers for charge transport layers. Optimize electroluminescence by pairing with anthracene-based monomers .

Q. What experimental design considerations apply to crystallographic studies of derivatives?

- Crystal growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain diffraction-quality crystals.

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for high-resolution datasets .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction conditions: How to validate optimal protocols?

- Case study : Conflicting reports on solvent polarity effects (THF vs. toluene). Systematic screening using Design of Experiments (DoE) with variables like solvent, temperature, and catalyst loading can resolve inconsistencies .

- Validation : Cross-check yields via ¹H NMR integration of the product against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.